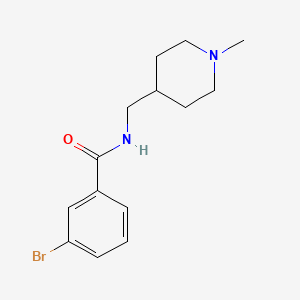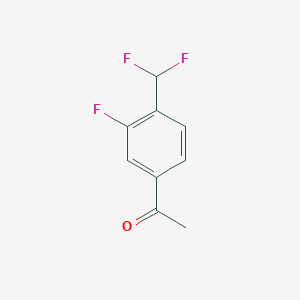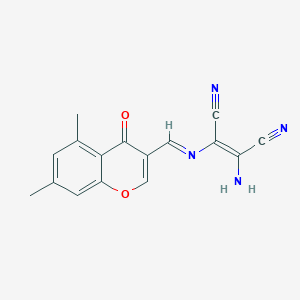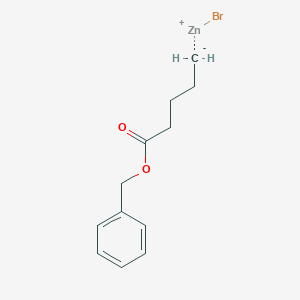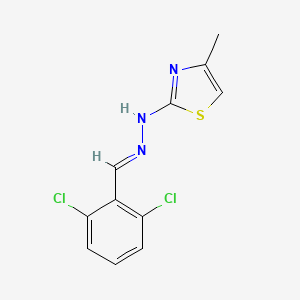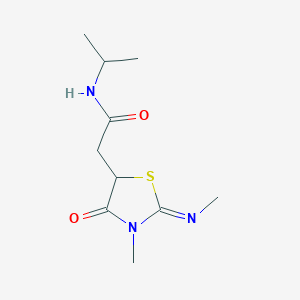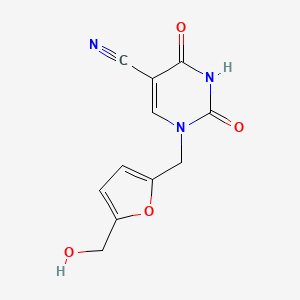
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound featuring a furan ring and a tetrahydropyrimidine core. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as hydroxymethyl, dioxo, and carbonitrile, contributes to its diverse reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-step process. One common method starts with the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) using formic acid . The HMF is then subjected to a condensation reaction with a suitable ketone, such as 3,3-dimethyl-2-butanone, under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that promote the desired reaction pathway while minimizing side reactions is also crucial .
化学反应分析
Types of Reactions: 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
- Oxidation of the hydroxymethyl group yields 5-formylfuran-2-yl derivatives.
- Reduction of the carbonitrile group produces tetrahydropyrimidine-5-amine derivatives.
- Substitution on the furan ring results in various substituted furan derivatives .
科学研究应用
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring and tetrahydropyrimidine core play crucial roles in these interactions, influencing the compound’s biological effects .
相似化合物的比较
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the target compound.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative with applications in polymer production.
Furfural: A simpler furan compound used in various chemical processes
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
属性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O4/c12-3-7-4-14(11(17)13-10(7)16)5-8-1-2-9(6-15)18-8/h1-2,4,15H,5-6H2,(H,13,16,17) |
InChI 键 |
RJRMHNBQWXFCJC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)CO)CN2C=C(C(=O)NC2=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


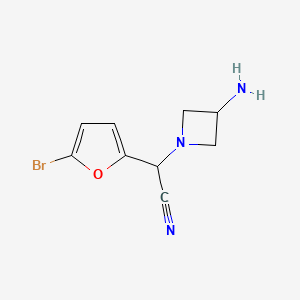
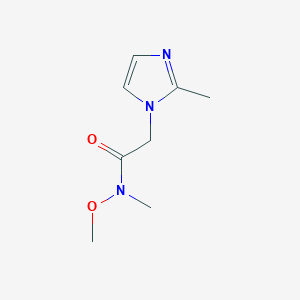
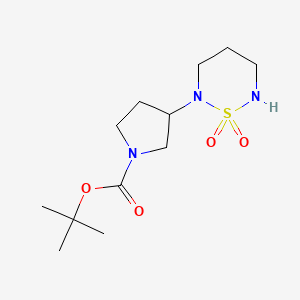
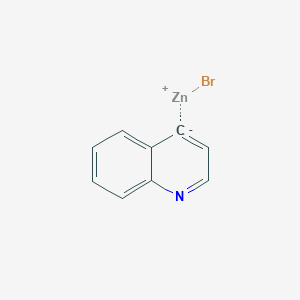
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
